

# Introduction: Defining 12-Oxo-Phytodienoic Acid (OPDA)

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## Compound of Interest

Compound Name: 12-Oxo-phytodienoic acid

CAS No.: 67204-66-4

Cat. No.: B1238846

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**12-Oxo-phytodienoic acid (OPDA)** is a pivotal lipid-derived signaling molecule within the plant kingdom, belonging to a class of compounds known as oxylipins.[1] Initially identified as a prostaglandin-like metabolite from flaxseed, its significance has expanded dramatically since its first synthesis and characterization in 1978.[2] OPDA serves a dual role: it is a crucial intermediate in the biosynthesis of the well-known phytohormone jasmonic acid (JA), and it functions as a potent signaling molecule in its own right, regulating a unique set of genes involved in plant defense, stress responses, and developmental processes.[3][4][5] This guide provides a detailed exploration of the core structural features of OPDA, linking its chemical architecture to its distinct biological functions.

## Part 1: Core Structural Architecture

The unique biological activities of OPDA are intrinsically linked to its specific chemical structure. Understanding this architecture is fundamental for researchers in plant biology and drug development.

## Molecular Formula and Physicochemical Properties

OPDA is an 18-carbon carbocyclic fatty acid.[6] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>28</sub> O <sub>3</sub>	[6]
Molecular Weight	292.4 g/mol	[6][7]
IUPAC Name	8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid	[6]
Class	Octadecanoid	[6]

## Key Functional Groups and Moieties

The structure of OPDA is characterized by a cyclopentenone ring with two side chains, an octanoic acid chain ( $\alpha$ -chain) and a pentenyl chain ( $\omega$ -chain).

- **Cyclopentenone Ring:** The core of the molecule is a five-membered carbon ring containing a ketone group and a carbon-carbon double bond. This feature distinguishes it from jasmonic acid, which has a saturated cyclopentanone ring.[5][8]
- **$\alpha,\beta$ -Unsaturated Carbonyl Group:** The double bond within the ring is conjugated with the ketone's carbonyl group. This arrangement forms a reactive electrophilic center, which is paramount to OPDA's distinct signaling activity.[4][5][8] This electrophilic nature allows OPDA to form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins, a mechanism central to its function.[1]
- **Carboxylic Acid Moiety:** An eight-carbon octanoic acid chain is attached to the cyclopentenone ring. The terminal carboxylic acid group imparts acidic properties to the molecule.
- **Pentenyl Side Chain:** A five-carbon chain with a cis (Z) double bond extends from the ring. The hydrophobicity of this chain and the octanoic acid chain influences the molecule's ability to permeate cell membranes and interact with proteins.[8]

## Stereochemistry: The Basis of Biological Specificity

The biological activity of OPDA is highly dependent on its stereochemistry. The naturally occurring and most active form is cis-(+)-OPDA.

- **Chiral Centers:** There are two chiral centers on the cyclopentenone ring, leading to different stereoisomers. The IUPAC name, 8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid, defines the specific stereoconfiguration of the natural isomer.[6]
- **cis and trans Diastereomers:** The two side chains can be oriented in either a cis or trans configuration relative to each other. The enzymatic cyclization by allene oxide cyclase specifically produces the cis isomer.[1][9] While trans-OPDA also exists, the cis form is the primary biologically relevant molecule synthesized in plants.[9][10] Endogenous OPDA in plants is the (+)-enantiomer.[9][11]

## Part 2: The Structure-Function Nexus

The structural differences between OPDA and its metabolic product, jasmonic acid, are not trivial; they dictate separate and distinct signaling pathways.

### OPDA vs. Jasmonic Acid: A Tale of Two Rings

The primary structural difference lies in the cyclopentane ring. OPDA possesses an  $\alpha,\beta$ -unsaturated cyclopentenone ring, while JA has a saturated cyclopentanone ring. This is the result of the enzymatic reduction of the ring's double bond by **12-oxo-phytodienoic acid reductase 3 (OPR3)** during JA biosynthesis.[5]

- **Signaling Divergence:** The electrophilic nature of OPDA's cyclopentenone ring allows it to activate gene expression independently of the canonical JA signaling pathway, which requires the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1][5] OPDA can directly interact with and modify proteins, such as cyclophilin 20-3 (CYP20-3), to initiate its signaling cascade.[1] In contrast, JA is converted to its bioactive form, JA-isoleucine (JA-Ile), which then binds to the COI1-JAZ co-receptor complex to trigger JA-responsive genes.[12]

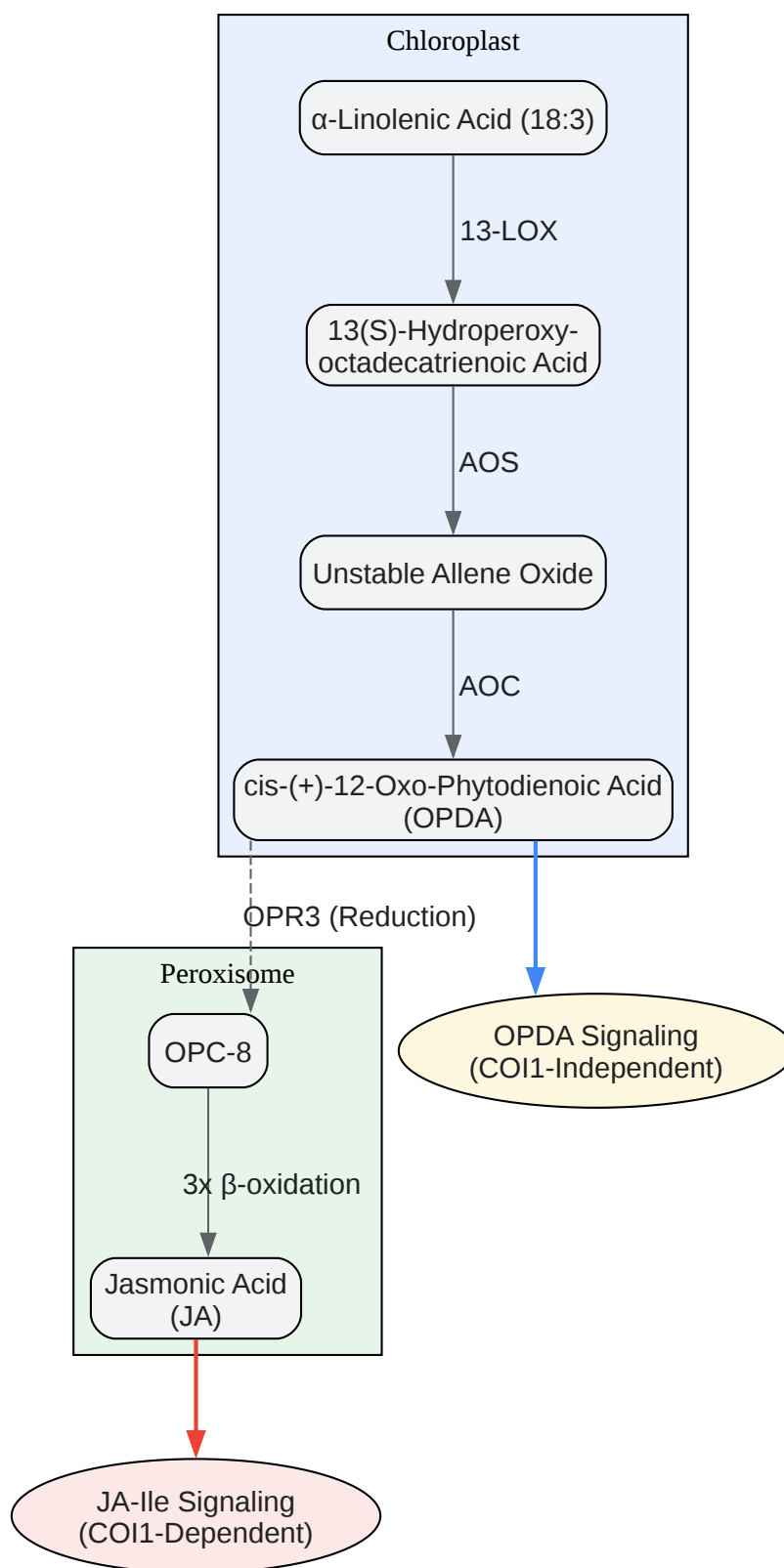
### The Biosynthetic Pathway: A Structural Transformation

OPDA is synthesized from  $\alpha$ -linolenic acid (an 18:3 fatty acid) released from chloroplast membranes via the octadecanoid pathway.[3][5] The key enzymatic steps involve precise

structural modifications.

- Lipoxygenase (LOX): Adds molecular oxygen to  $\alpha$ -linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid.[4]
- Allene Oxide Synthase (AOS): Converts the hydroperoxy product into an unstable allene oxide.[4][5]
- Allene Oxide Cyclase (AOC): Catalyzes the stereospecific cyclization of the allene oxide to form the cyclopentenone ring of cis-(+)-OPDA.[4][5][13]

This pathway occurs in the chloroplasts. For conversion to JA, OPDA is transported to the peroxisomes where it is reduced by OPR3 and undergoes three cycles of  $\beta$ -oxidation.[5][13]



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OPDA Biosynthesis and Divergent Signaling Pathways.

## Part 3: Methodologies for Structural Investigation

The accurate analysis of OPDA's structure and its quantification in biological samples are critical for research. This typically involves extraction followed by advanced analytical techniques.

### Extraction and Purification Protocol

A generalized workflow for extracting OPDA from plant tissue is outlined below. This protocol serves as a foundational template that may require optimization based on the specific plant matrix.

Objective: To isolate OPDA from plant tissues for subsequent quantification.

Materials:

- Plant tissue (e.g., Arabidopsis leaves)
- Liquid nitrogen
- Ethyl acetate containing antioxidant (e.g., BHT)
- Internal standard (e.g., deuterated OPDA, [ $^2\text{H}_5$ ]cis-(+/-)-OPDA)[[11](#)]
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol, Acetonitrile, Formic Acid (LC-MS grade)

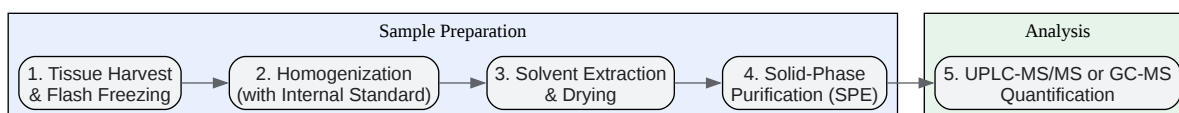
Procedure:

- Harvest and Flash-Freeze: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- Homogenization: Grind the frozen tissue to a fine powder. Homogenize in ice-cold ethyl acetate. Add a known amount of internal standard at this stage for accurate quantification.
- Phase Separation: Centrifuge the homogenate to pellet cell debris. Collect the upper organic supernatant.

- **Drying:** Evaporate the solvent to dryness under a stream of nitrogen gas.
- **Purification (SPE):** a. Re-dissolve the residue in an appropriate solvent. b. Condition an SPE cartridge according to the manufacturer's instructions. c. Load the sample onto the cartridge. d. Wash the cartridge to remove interfering compounds. e. Elute the OPDA fraction using a suitable solvent (e.g., methanol or acetonitrile).
- **Final Preparation:** Dry the eluted fraction and reconstitute in the initial mobile phase for analysis.

## Analytical Techniques for Quantification and Characterization

- **Gas Chromatography-Mass Spectrometry (GC-MS):** A powerful technique for separating and identifying OPDA, often after derivatization (e.g., methylation) to increase volatility.[9][11] GC can also be used with chiral stationary phases to separate enantiomers.[9]
- **Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):** This is the current gold standard for phytohormone analysis. It offers high sensitivity and specificity, allowing for the direct quantification of OPDA in complex biological extracts without derivatization. Detection is often performed using negative electrospray ionization and multiple reaction monitoring (MRM).[14]
- **Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:** These spectroscopic methods are essential for the de novo structural elucidation of novel compounds or for confirming the identity of synthesized standards.[15] They provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.[15]



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Workflow for OPDA Extraction and Analysis.

## Conclusion

The structural characteristics of **12-oxo-phytodienoic acid** are central to its function as a versatile signaling molecule in plants. Its defining feature, the electrophilic  $\alpha,\beta$ -unsaturated carbonyl group within a cis-configured cyclopentenone ring, distinguishes it from its metabolic product, jasmonic acid, and endows it with a unique, COI1-independent signaling capability. This allows OPDA to act as a distinct regulator of gene expression, particularly in response to wounding and pathogens. A thorough understanding of its structure, stereochemistry, and biosynthesis provides a critical foundation for researchers and drug development professionals seeking to modulate plant defense pathways and explore the broader bioactivities of this important oxylipin.

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